![molecular formula C19H24N2O2 B2472340 N-(1-cyanocyclobutyl)-3-[3-(cyclopentyloxy)phenyl]propanamide CAS No. 1311763-80-0](/img/structure/B2472340.png)
N-(1-cyanocyclobutyl)-3-[3-(cyclopentyloxy)phenyl]propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-cyanocyclobutyl)-3-[3-(cyclopentyloxy)phenyl]propanamide, also known as CPP-115, is a potent inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase. It is a derivative of vigabatrin, a drug used to treat epilepsy, and has been shown to have potential therapeutic applications in a variety of neurological and psychiatric disorders.
Mecanismo De Acción
N-(1-cyanocyclobutyl)-3-[3-(cyclopentyloxy)phenyl]propanamide works by inhibiting the enzyme GABA transaminase, which is responsible for breaking down GABA in the brain. By inhibiting this enzyme, N-(1-cyanocyclobutyl)-3-[3-(cyclopentyloxy)phenyl]propanamide increases levels of GABA, which can have a calming effect and may be beneficial in the treatment of a variety of neurological and psychiatric disorders.
Biochemical and Physiological Effects:
N-(1-cyanocyclobutyl)-3-[3-(cyclopentyloxy)phenyl]propanamide has been shown to increase levels of GABA in the brain, which can have a calming effect and may be beneficial in the treatment of anxiety, depression, and bipolar disorder. It has also been shown to reduce drug-seeking behavior in animal models, suggesting that it may have potential as a treatment for addiction.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(1-cyanocyclobutyl)-3-[3-(cyclopentyloxy)phenyl]propanamide in lab experiments is its potency as a GABA transaminase inhibitor. This allows for precise control over GABA levels in the brain, which can be useful in studying the effects of GABA on various neurological and psychiatric disorders. However, one limitation is that N-(1-cyanocyclobutyl)-3-[3-(cyclopentyloxy)phenyl]propanamide may have off-target effects on other enzymes or receptors in the brain, which could complicate interpretation of results.
Direcciones Futuras
There are several potential future directions for research on N-(1-cyanocyclobutyl)-3-[3-(cyclopentyloxy)phenyl]propanamide. One area of interest is its potential as a treatment for addiction, particularly in reducing drug-seeking behavior. Another area of interest is its potential as a treatment for anxiety, depression, and bipolar disorder, as it has been shown to increase levels of GABA in the brain. Additionally, further studies are needed to fully understand the biochemical and physiological effects of N-(1-cyanocyclobutyl)-3-[3-(cyclopentyloxy)phenyl]propanamide and its potential therapeutic applications in a variety of neurological and psychiatric disorders.
Métodos De Síntesis
N-(1-cyanocyclobutyl)-3-[3-(cyclopentyloxy)phenyl]propanamide is synthesized through a series of chemical reactions starting with the precursor compound 3-(cyclopentyloxy)benzaldehyde. This is reacted with cyclobutanone in the presence of a base to form the intermediate compound 1-cyanocyclobutanol. The final step involves the reaction of 1-cyanocyclobutanol with 3-(cyclopentyloxy)phenylacetyl chloride to form N-(1-cyanocyclobutyl)-3-[3-(cyclopentyloxy)phenyl]propanamide.
Aplicaciones Científicas De Investigación
N-(1-cyanocyclobutyl)-3-[3-(cyclopentyloxy)phenyl]propanamide has been extensively studied for its potential therapeutic applications in a variety of neurological and psychiatric disorders. It has been shown to increase levels of GABA in the brain, which can have a calming effect and may be beneficial in the treatment of anxiety, depression, and bipolar disorder. It has also been studied as a potential treatment for addiction, as it has been shown to reduce drug-seeking behavior in animal models.
Propiedades
IUPAC Name |
N-(1-cyanocyclobutyl)-3-(3-cyclopentyloxyphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O2/c20-14-19(11-4-12-19)21-18(22)10-9-15-5-3-8-17(13-15)23-16-6-1-2-7-16/h3,5,8,13,16H,1-2,4,6-7,9-12H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSLWXWFUDWGMRB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)OC2=CC=CC(=C2)CCC(=O)NC3(CCC3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyanocyclobutyl)-3-[3-(cyclopentyloxy)phenyl]propanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-3-[3-[4-[(4-chlorophenyl)methoxy]phenyl]-1-phenylpyrazol-4-yl]-2-cyano-N-(furan-2-ylmethyl)prop-2-enamide](/img/structure/B2472257.png)
![7-(tert-butyl)-1-methyl-3-(3-methylbenzyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2472259.png)
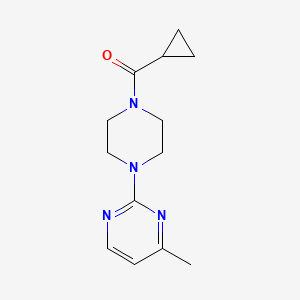
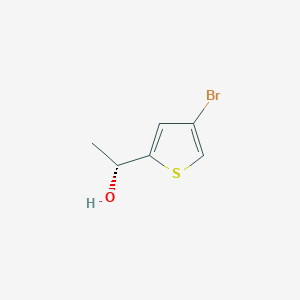
![N-[4-(acetylamino)phenyl]-2-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}propanamide](/img/structure/B2472262.png)
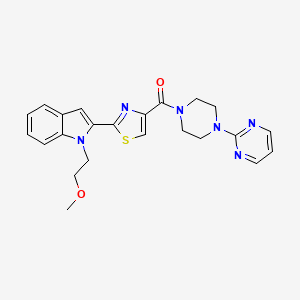
![N-(3-(benzo[d]thiazol-2-yl)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2,4-dimethoxybenzamide hydrochloride](/img/structure/B2472264.png)
![N-allyl-4-{4-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-yl}benzenecarboxamide](/img/structure/B2472265.png)

![N-(2-(5-acetylthiophen-2-yl)ethyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2472269.png)
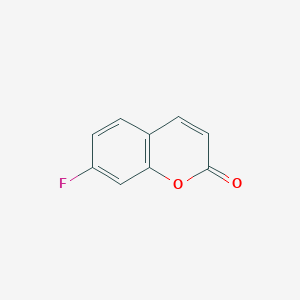
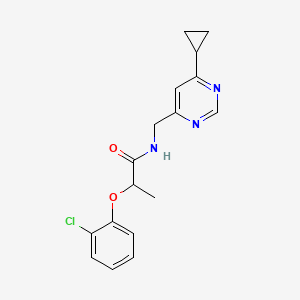
![7-(1,3-dimethyl-1H-pyrazol-4-yl)-5-methyl-N-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2472275.png)
![[3-(4-Chloro-3-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2472277.png)